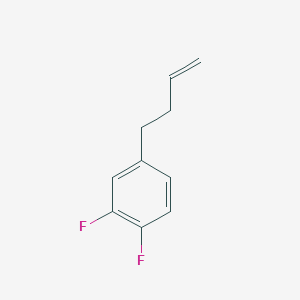

4-(3,4-Difluorophenyl)-1-butene

Description

4-(3,4-Difluorophenyl)-1-butene is an organic compound characterized by a butene chain (C₄H₇) attached to a 3,4-difluorophenyl ring. Its molecular structure combines a fluorinated aromatic system with an unsaturated hydrocarbon chain, making it a versatile intermediate in medicinal chemistry. The fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing binding affinity and metabolic stability in pharmacological applications .

Properties

IUPAC Name |

4-but-3-enyl-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXFYMIHWRKQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-1-butene typically involves the reaction of 3,4-difluorobenzyl chloride with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(3,4-Difluorophenyl)-1-butene may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming 4-(3,4-difluorophenyl)butane.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: 4-(3,4-Difluorophenyl)-1-butanol or 4-(3,4-Difluorophenyl)butan-2-one.

Reduction: 4-(3,4-Difluorophenyl)butane.

Substitution: Various substituted difluorophenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3,4-Difluorophenyl)-1-butene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors, through its difluorophenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following compounds, listed in , share structural similarities with 4-(3,4-Difluorophenyl)-1-butene but differ in substituent positions, chain length, or additional functional groups :

| Compound Name | Phenyl Substituents | Alkene Chain | Additional Substituents |

|---|---|---|---|

| 4-(3,4-Difluorophenyl)-1-butene | 3,4-difluoro | 1-butene | None |

| 4-(2,5-Difluorophenyl)-1-butene | 2,5-difluoro | 1-butene | None |

| 3-(3,4-Difluorophenyl)-2-methyl-1-propene | 3,4-difluoro | 1-propene | 2-methyl |

| 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene | 3-fluoro-2-methyl | 1-propene | 2-chloro |

Impact of Substituent Position and Electronic Effects

- Fluorine Position: 3,4-Difluorophenyl vs. In contrast, 2,5-difluoro substitution introduces steric hindrance near the alkene chain, which may reduce binding efficiency in receptor-ligand interactions . Fluorine vs. Chlorine: Chlorine substituents (e.g., in 2-Chloro-3-(3-fluoro-2-methylphenyl)-1-propene) increase steric bulk and polarizability compared to fluorine, altering solubility and metabolic stability .

Alkene Chain and Substituent Modifications

Pharmacological Implications

highlights that derivatives of 4-(3,4-Difluorophenyl)-1-butene, such as FE@SNAP, exhibit enhanced pharmacological activity due to fluorinated ethyl groups, which improve selectivity and bioavailability in MCHR1 antagonism . Similarly, underscores the importance of substituent positioning in COX-2 inhibitors like rofecoxib, where methylsulfonyl groups confer isoform selectivity . By analogy, the 3,4-difluoro configuration in 4-(3,4-Difluorophenyl)-1-butene may optimize interactions with hydrophobic pockets in target receptors, akin to the role of sulfonyl groups in rofecoxib .

Biological Activity

4-(3,4-Difluorophenyl)-1-butene is an organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a butene chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of 4-(3,4-Difluorophenyl)-1-butene, detailing its mechanisms of action, effects on various biological systems, and comparisons with similar compounds.

- Molecular Formula : C11H12F2

- Structure : The compound features a carbon-carbon double bond and a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, contributing to its unique reactivity and biological properties.

The mechanism of action of 4-(3,4-Difluorophenyl)-1-butene is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and selectivity towards these targets. This interaction can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that 4-(3,4-Difluorophenyl)-1-butene exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

- Case Study : In vitro assays revealed that the compound effectively reduced the viability of breast cancer cells (e.g., BT474 and SKBR-3) by targeting specific signaling pathways associated with tumor growth .

Antimicrobial Activity

While primarily noted for its anticancer effects, preliminary investigations suggest that 4-(3,4-Difluorophenyl)-1-butene may also possess antimicrobial properties. However, further research is required to fully elucidate this aspect.

Comparative Analysis

To understand the uniqueness of 4-(3,4-Difluorophenyl)-1-butene in comparison to similar compounds, a table summarizing key features is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3,4-Difluorophenyl)-1-butene | C11H12F2 | Contains two fluorine atoms enhancing reactivity |

| 4-(2,4-Difluorophenyl)-1-butene | C10H10F2 | Different substitution pattern on the phenyl ring |

| 4-(3-Fluoro-phenyl)-1-butene | C11H12F | Contains only one fluorine atom |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.